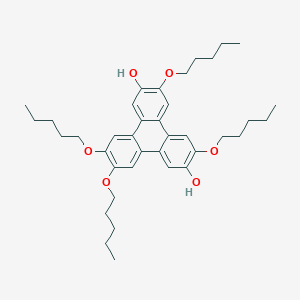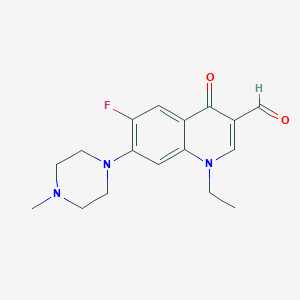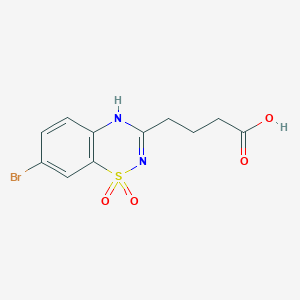
4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of a bromine atom at the 7th position and a butanoic acid group at the 3rd position of the benzothiadiazine ring enhances its chemical reactivity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the bromination of 2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform . The reaction mixture is stirred at a specific temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced benzothiadiazine derivative.
Substitution: Formation of substituted benzothiadiazine derivatives.
Scientific Research Applications
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications, or modulate AMPA receptors, which are implicated in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 7-Fluoro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 7-Iodo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
Uniqueness
The presence of a bromine atom at the 7th position in 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
101064-03-3 |
|---|---|
Molecular Formula |
C11H11BrN2O4S |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
4-(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
InChI Key |
MZZUGBDBQHGAEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


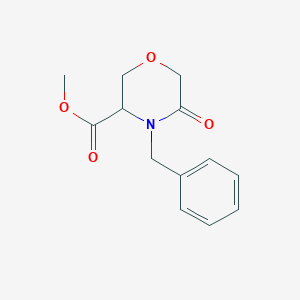
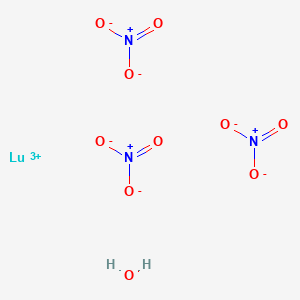
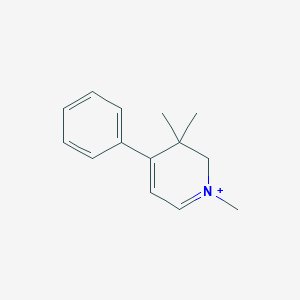
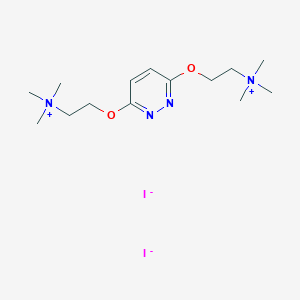
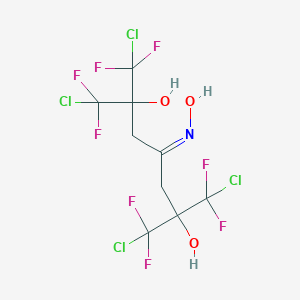
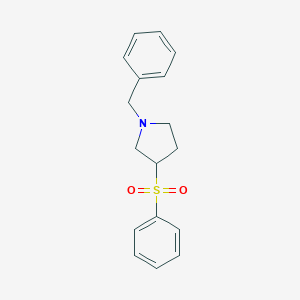
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
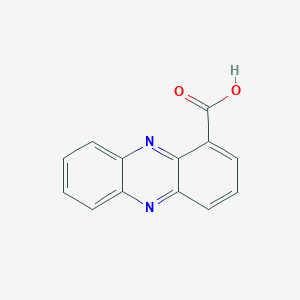
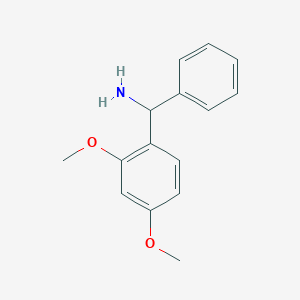
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
